

in vivo efficacy comparison of 7-(3-Chlorophenyl)-7-oxoheptanoic acid derivatives

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Compound of Interest

Compound Name: 7-(3-Chlorophenyl)-7-oxoheptanoic acid

Cat. No.: B1368650

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In Vivo Efficacy of 7-Oxoheptanoic Acid Derivatives: A Comparative Analysis

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This guide provides a comparative overview of the in vivo efficacy of two distinct classes of 7-oxoheptanoic acid derivatives: NMDA receptor antagonists and histone deacetylase (HDAC) inhibitors. While direct head-to-head in vivo studies are limited, this document synthesizes available data from various studies to offer researchers, scientists, and drug development professionals a comprehensive comparison of their therapeutic potential.

I. Comparative In Vivo Efficacy

The following tables summarize the in vivo efficacy of representative 7-oxoheptanoic acid derivatives from two major classes: NMDA receptor antagonists and HDAC inhibitors.

Table 1: In Vivo Efficacy of Biphenyl-Derivatives of 2-Amino-7-Phosphonoheptanoic Acid (NMDA Receptor Antagonists)

Compound	Animal Model	Efficacy Endpoint	Reported Outcome	Citation
SDZ EAB 515	Not specified	L-phenylalanine uptake	Inhibited L-phenylalanine uptake, suggesting good bioavailability.	[1]
SDZ 220-581	Rat	Quinolinic acid-induced neurotoxicity	Provided 20-30% protection at ≥ 2 x 10 mg/kg p.o.	[1]
Rat	Neuropathic pain model	Showed analgesic activity at low oral doses.	[1]	
Rat	Mechanical inflammatory hyperalgesia	Higher doses were required for effect.	[1]	
MPTP-treated marmosets	Antiparkinsonian effects of L-DOPA	Counteracted the effects of L-DOPA at low s.c. doses.	[1]	

Table 2: In Vivo Efficacy of 7-Oxoheptanoic Acid-Based HDAC Inhibitors

Compound	Animal Model	Efficacy Endpoint	Reported Outcome	Citation
T-009	MIA PaCa-2 xenograft mouse model	Tumor growth inhibition	Demonstrated 74% tumor growth inhibition after 22 days of daily oral administration at 100 mg/kg.	[2]
Cmpd60	Aged mice	Age-related phenotypes	Attenuated age-related phenotypes in kidney and brain; reduced anxiety.	[3]
G570	Mouse model of choroidal neovascularization	Neovascularization and fluorescein leakage	Significantly decreased the area of neovascularization and leakage of fluorescein.	[4]

II. Experimental Protocols

A. In Vivo Neuroprotection and Analgesia Study (for NMDA Receptor Antagonists)

This protocol is a generalized representation based on the in vivo characterization of biphenyl-derivatives of 2-amino-7-phosphonoheptanoic acid[1].

- **Animal Model:** Male Sprague-Dawley rats. For parkinsonian models, MPTP-treated marmosets were used.
- **Drug Administration:** Compounds were administered via oral (p.o.) or subcutaneous (s.c.) routes. Dosing regimens varied depending on the specific endpoint being measured.

- **Neurotoxicity Model:** Neurotoxicity was induced by intrastriatal injection of quinolinic acid. The volume of the resulting lesion was measured to assess neuroprotection.
- **Analgesia Models:**
 - **Neuropathic Pain:** Efficacy was assessed in a model of neuropathic pain, though specific details of the model were not provided in the summary.
 - **Inflammatory Hyperalgesia:** A model of mechanical inflammatory hyperalgesia was used to evaluate analgesic effects at higher doses.
- **Antiparkinsonian Assessment:** The effect of the compounds on L-DOPA-induced motor improvements was evaluated in MPTP-treated marmosets.
- **Bioavailability Assessment:** Inhibition of L-phenylalanine uptake was used as an in vitro and in vivo surrogate to assess potential bioavailability.

B. In Vivo Antitumor Efficacy Study (for HDAC Inhibitors)

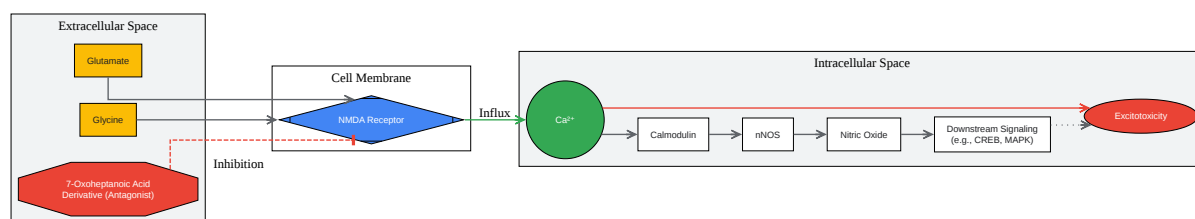
This protocol is based on the in vivo evaluation of the HDAC inhibitor T-009 in a xenograft model^[2].

- **Cell Lines:** Human pancreatic carcinoma MIA PaCa-2 cells were used.
- **Animal Model:** Immunocompromised mice (e.g., nude mice) were used for tumor xenografts.
- **Tumor Implantation:** MIA PaCa-2 cells were implanted subcutaneously into the flank of the mice.
- **Drug Administration:** T-009 was administered orally (p.o.) daily at a dose of 100 mg/kg.
- **Efficacy Measurement:** Tumor growth was monitored over a period of 22 days. The percentage of tumor growth inhibition was calculated by comparing the tumor volume in the treated group to the control group.

- Toxicity Assessment: Gross toxicity was monitored, including changes in body weight and general animal health.

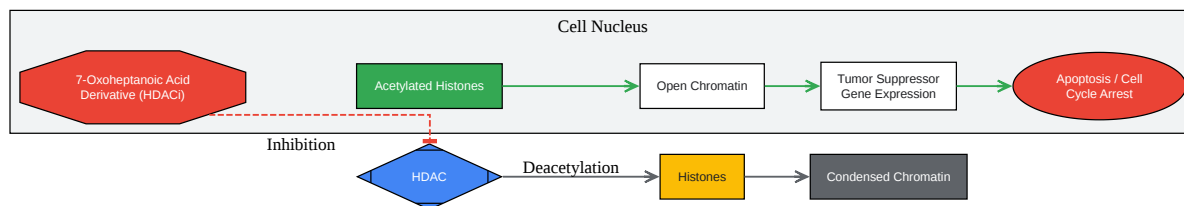
III. Visualizations

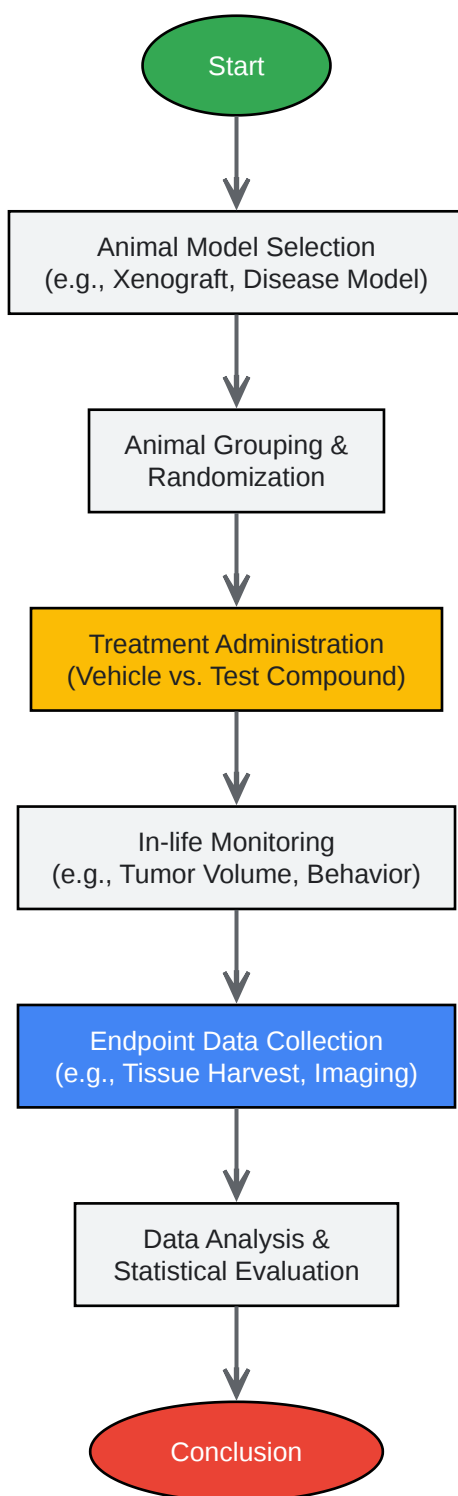
Signaling Pathways and Experimental Workflow



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Caption: NMDA Receptor Antagonism Pathway.





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